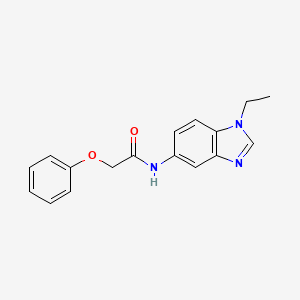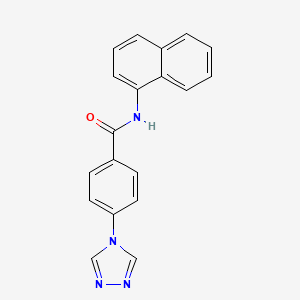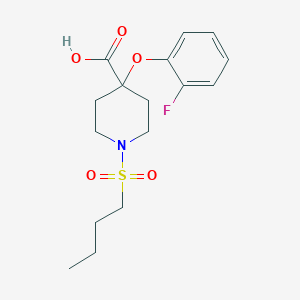
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is a benzimidazole derivative that has garnered attention in the scientific community due to its potential applications in various research fields. This compound is characterized by its unique structure, which includes an ethyl group attached to the benzimidazole ring and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide typically involves the reaction of 1-ethyl-1H-benzimidazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting topoisomerase II.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is not fully understood. it is believed to inhibit the activity of certain enzymes and proteins essential for the survival and proliferation of cancer cells, fungi, and viruses. The compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, and disrupt the mitochondrial respiratory chain, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1H-benzimidazol-5-yl)acetamide
- N-benzhydryl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(1-methyl-1H-benzimidazol-2-yl)-2-o-tolyloxy-acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide
Uniqueness
N-(1-ethyl-1H-benzimidazol-5-yl)-2-phenoxyacetamide is unique due to its specific structural features, such as the ethyl group on the benzimidazole ring and the phenoxyacetamide moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other benzimidazole derivatives.
Properties
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-20-12-18-15-10-13(8-9-16(15)20)19-17(21)11-22-14-6-4-3-5-7-14/h3-10,12H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZAFBAYHDMQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methyl-2-thienyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5369053.png)
![3-{1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5369056.png)
![8-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5369061.png)

![3-[(5-CHLORO-2,4-DIMETHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5369089.png)

![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)

![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5369134.png)

![4-{[4-ETHYL-5-METHYL-3-(MORPHOLINOCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
